Maleic Acid

Description

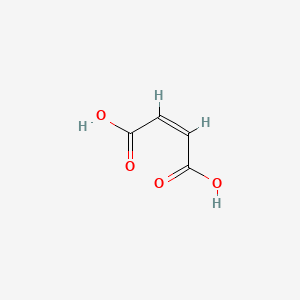

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4, Array | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26099-09-2, Array | |

| Record name | Poly(maleic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021517 | |

| Record name | Maleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline], Solid, WHITE CRYSTALS. | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenedioic acid (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

275 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

127 °C | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C, 79.000 lb/100 lb water at 77 °F, In water, 441,000 mg/L at 25 °C, Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene, For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page., 441 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 78 (soluble) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.590 g/cu cm at 20 °C, Relative density (water = 1): 1.59 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 0.0000359 [mmHg], 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)), Vapor pressure, Pa at 25 °C: 0.0048 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from water, White crystals from water, alcohol and benzene, Colorless crystals | |

CAS No. |

110-16-7, 68307-91-5 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, monocastor oil alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | maleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XW058U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

266 to 268 °F (NTP, 1992), 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)), Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP., 130.5 °C, 131 °C | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Maleic Acid and Its Derivatives

Chemical Synthesis Approaches for Maleic Acid

This compound is a significant industrial chemical utilized in the production of unsaturated polyester (B1180765) resins, surface coatings, lubricant additives, and as a precursor for various other valuable chemicals. acs.org Historically, the production of its anhydride (B1165640) involved the oxidation of benzene (B151609), but modern methods often focus on the oxidation of n-butane for economic and environmental reasons. scispace.comgoogle.com Research continues to explore more sustainable and efficient synthetic pathways, including those starting from biomass-derived platform chemicals like furfural (B47365) and levulinic acid. scispace.comsyr.edu These approaches often rely on sophisticated catalytic systems to achieve high yields and selectivities under manageable process conditions.

Catalytic oxidation is a cornerstone of this compound production, enabling the conversion of various feedstocks, from hydrocarbons to bio-based molecules. The choice of catalyst—whether homogeneous or heterogeneous—and the reaction medium are critical factors that dictate the efficiency and selectivity of the process. ncsu.edu Vanadium-based catalysts, often modified with other metal oxides like molybdenum, are prominent in industrial gas-phase oxidation processes. scispace.comgoogle.com In liquid-phase reactions, a wider array of catalysts, including titanium silicates and various metal complexes, have been investigated to convert intermediates like furfural into this compound using oxidants such as hydrogen peroxide. scispace.comncsu.edu

Homogeneous catalysis offers distinct pathways for producing this compound, often under milder reaction conditions compared to heterogeneous gas-phase processes. One such system involves the use of a potassium bromide (KBr) and potassium hydroxide (B78521) (KOH) combination to catalyze the oxidation of furfural to this compound. ncsu.edu In this aqueous system, using hydrogen peroxide as the oxidant, a this compound yield of 68.0% has been achieved. ncsu.edu The synergistic interaction between KBr and KOH is reported to be crucial for the high yield in this homogeneous system. ncsu.edu Another example is the use of a homogeneous palladium acetate (B1210297) (Pd(AcO)₂) catalyst for the hydrogenation of this compound's isomer, fumaric acid, to produce succinic acid, highlighting the role of soluble metal catalysts in the chemistry of C4 dicarboxylic acids. rsc.org However, a significant drawback of homogeneous systems is the challenge associated with separating the catalyst from the product for recycling. ncsu.edu

| Catalyst System | Feedstock | Oxidant | Yield | Reference |

| KBr-KOH | Furfural | H₂O₂ | 68.0% | ncsu.edu |

| Pd(AcO)₂/Xantphos | Fumaric Acid | Formic Acid | 94% (Succinic Acid) | rsc.org |

Heterogeneous catalysts are widely employed in this compound synthesis due to their ease of separation and potential for reuse. A prominent industrial method is the gas-phase oxidation of hydrocarbons over catalysts containing vanadium and phosphorus oxides. google.com Supported vanadium oxide (VOx) catalysts are particularly common. For instance, a VOx/Al₂O₃ catalyst has been used for the gas-phase oxidation of furfural to maleic anhydride at 320°C, achieving a 70% yield. ncsu.edu In liquid-phase systems, Mo-V metal oxides have been used to obtain a 65% this compound yield from furfural in an acetic acid medium. ncsu.edu

Recent research has also focused on biomass-derived feedstocks. The oxidation of levulinic acid over a vanadium oxide catalyst supported on SiO₂ has produced maleic anhydride with yields as high as 71% of the theoretical maximum at 573 K. syr.edu For the conversion of furfural using hydrogen peroxide, titanium silicalite (TS-1) has demonstrated high efficacy, achieving an 80% this compound yield. ncsu.edu A novel heterogeneous catalyst, KBr-doped graphitic carbon nitride (KBr/g-C₃N₄), has also been developed for the oxidation of furfural with H₂O₂, yielding 70.0% this compound. ncsu.edu

| Catalyst System | Feedstock | Phase | Yield | Reference |

| VOx/Al₂O₃ | Furfural | Gas | 70% (Maleic Anhydride) | ncsu.edu |

| Mo-V Metal Oxides | Furfural | Liquid | 65% | ncsu.edu |

| V₂O₅/SiO₂ | Levulinic Acid | Gas | 71% (Maleic Anhydride) | syr.edu |

| Titanium Silicalite (TS-1) | Furfural | Liquid | 80% | ncsu.edu |

| KBr/g-C₃N₄ | Furfural | Liquid | 70.0% | ncsu.edu |

A versatile method for synthesizing this compound and its derivatives is the palladium-catalyzed oxidative dicarbonylation of alkynes. researchgate.net This reaction involves the incorporation of two carbonyl groups across a carbon-carbon triple bond. A simple and efficient catalytic system consists of palladium(II) iodide (PdI₂) in conjunction with an excess of potassium iodide (KI), using oxygen as the terminal oxidant. mdpi.com

The reaction outcome can be tuned by the choice of nucleophile. When conducted in the presence of alcohols, the process yields maleic diesters. mdpi.comunipr.it Crucially, by using water as the nucleophile under appropriate conditions, this method can be directed to produce either maleic anhydrides or maleic acids. researchgate.netmdpi.com Specifically, carrying out the reaction in the presence of a large excess of water as a co-solvent has been shown to selectively form maleic acids with high catalytic efficiency. researchgate.net The reactions are typically performed in aqueous dioxane at temperatures between 60-80°C under a mixture of carbon monoxide (CO) and air. researchgate.net This method provides a direct route from alk-1-ynes to maleic acids. researchgate.net

| Catalyst System | Substrate | Product | Key Condition | Reference |

| PdI₂/KI | Terminal Alkynes | This compound | Large excess of water | researchgate.net |

| PdI₂/KI | Terminal Alkynes | Maleic Anhydride | Aqueous dioxane | researchgate.net |

| PdI₂/KI | Terminal Alkynes | Maleic Diesters | Alcohol solvent | mdpi.comunipr.it |

Modern synthetic strategies are increasingly exploring greener technologies such as photochemistry and electrochemistry for the production of bulk chemicals. acs.orgwur.nl A novel two-step cascade approach for synthesizing this compound from biomass-derived furfural has been developed, combining these methods for a more sustainable process under mild conditions. acs.orgacs.org

| Step | Method | Reactant | Product | Catalyst/Mediator | Reference |

| 1 | Photochemical Oxidation | Furfural | 5-hydroxy-2(5H)-furanone | - | acs.orgwur.nl |

| 2a | Electrochemical Oxidation | 5-hydroxy-2(5H)-furanone | This compound | ACT (nitroxyl radical) | wur.nl |

| 2b | Enzymatic Oxidation | 5-hydroxy-2(5H)-furanone | This compound | Laccase-TEMPO | wur.nl |

Synthetic Routes to this compound Derivatives

Derivatives of this compound are important intermediates in organic synthesis. Esterification is a common route to produce derivatives like diethyl maleate (B1232345) and dibutyl maleate. researchgate.netfinechem-mirea.ru The esterification of this compound with ethanol (B145695) to produce diethyl maleate has been effectively carried out using heterogeneous catalysts such as the cation-exchange resins Indion-170, Amberlyst-36, and Amberlyst-15. researchgate.net Similarly, the synthesis of dibutyl maleate from this compound and butanol can be catalyzed by Amberlyst 15. researchgate.net During the esterification of the related malic acid, byproducts such as esters of fumaric and maleic acids can form. finechem-mirea.ru

Another class of derivatives, maleinamides, can be synthesized from maleic anhydride. The reaction of maleic anhydride with aromatic amines, such as m-aminophenol or m-nitroaniline, in a solvent like acetone (B3395972) produces the corresponding N-aryl monomaleinamides. researchcommons.org These amide derivatives can be further converted into esters by reacting them with alcohols in the presence of a dehydrating agent like P₂O₅. researchcommons.org Additionally, this compound derivatives can be converted to their geometric isomers. For example, this compound and its monoesters can be isomerized to the corresponding fumaric acid derivatives using thiourea (B124793) under anhydrous conditions at elevated temperatures. google.com

| Derivative Type | Synthetic Method | Reactants | Catalyst/Reagent | Reference |

| Diethyl Maleate | Esterification | This compound, Ethanol | Amberlyst-15, Indion-170 | researchgate.net |

| Dibutyl Maleate | Esterification | This compound, Butanol | Amberlyst 15 | researchgate.net |

| N-Aryl Monomaleinamides | Amidation | Maleic Anhydride, Aromatic Amine | Acetone (solvent) | researchcommons.org |

| Fumaric Acid Derivatives | Isomerization | This compound Derivatives | Thiourea | google.com |

Maleamide Synthesis from this compound

The synthesis of maleamides can be achieved from this compound. One approach involves the reaction of maleic anhydride with an amine to form a maleamic acid. google.com This intermediate then undergoes a ring-closure reaction, often facilitated by reagents like acetic anhydride and sodium acetate, to yield the corresponding maleimide (B117702). google.com The ring-closure step is often the most challenging part of the synthesis. google.com Another method describes the synthesis of monomaleinamide by heating monoammonium salts of this compound in an acidic medium. researchcommons.org The equimolar reaction of aromatic monoamines with functional groups like -OH, -COOH, and -NO2 with maleic anhydride in acetone has also been shown to produce the corresponding monoamide of this compound with high yields. researchcommons.org

For instance, N-carbamoylmaleimide can be formed by the reaction of maleic anhydride with urea (B33335). georganics.skgoogle.com This intermediate can then be thermally decomposed to produce maleimide. georganics.skgoogle.com The synthesis of maleimide from maleic anhydride and urea can also be achieved through aminolysis to get N-carbamoylmaleimide, followed by dehydration with acetic anhydride, and subsequent thermal decomposition in the presence of triethylamine. google.com

Mixed Transition Metal Maleate Derivatives

Mixed transition metal maleate derivatives have been synthesized and characterized. Four mixed metal derivatives with the general formula (M2+0.5Fe2+0.5)(C4H3O4)2·4H2O, where M2+ can be Mn, Co, Ni, and Zn, were prepared by the slow evaporation of aqueous solutions containing the respective metal carbonates and this compound at room temperature. researchgate.netresearchgate.net X-ray powder diffraction data revealed that these compounds are isostructural and crystallize in a triclinic unit cell. researchgate.net The unit cell volume of these mixed metal derivatives shows a linear relationship with the average ionic radius of the metal cations. researchgate.netcambridge.org

The synthesis of five transition metal derivatives of this compound with the general formula M2+(C4H3O4−)2⋅4H2O (where M2+ = Mn, Fe, Co, Ni, and Zn) has also been reported. cambridge.org These were prepared by the slow evaporation of an aqueous solution at room temperature and were found to be isostructural, crystallizing in the P1 space group. cambridge.org

Bio-based and Biocatalytic Production of this compound

In response to growing environmental concerns, bio-based production methods for this compound are gaining significant attention. nih.gov These approaches utilize enzymes and microorganisms to synthesize this compound from renewable feedstocks, offering a more sustainable alternative to petrochemical-based routes. nih.govriken.jp

Enzymatic Synthesis Pathways for this compound

Enzymatic pathways offer a direct route to this compound from various substrates. A one-pot photoenzymatic cascade has been developed to produce this compound from bio-based furfural. rsc.org This process can be extended to synthesize derivatives like fumaric acid and D-malic acid by adding the appropriate biocatalysts, achieving yields of 77–82%. rsc.org Another two-step process involves the photochemical oxidation of furfural to 5-hydroxy-2(5H)-furanone, which is then oxidized to this compound either electrochemically or enzymatically. acs.org

Enantiopure L-malic acid can be produced from fumaric acid through enzymatic conversion using fumarase. researchgate.net To overcome the incomplete conversion of fumarate (B1241708) to malate (B86768), a consecutive enzyme reaction using fumarase followed by aspartase has been developed, resulting in a near-complete conversion of fumarate. scispace.com The enzymatic synthesis of L-malic acid from potassium fumarate has also been optimized using immobilized Escherichia coli cells with high fumarate-hydratase activity. nih.gov

Microbial Fermentation Strategies for this compound Production

Microbial fermentation is a promising approach for the large-scale production of this compound. Various microorganisms have been engineered to enhance their production capabilities.

Escherichia coli is a well-studied and genetically tractable bacterium, making it a suitable host for metabolic engineering to produce this compound. sciepublish.comgoogle.com Genetically modified E. coli has been used to produce maleate from glucose. riken.jp By optimizing the strain, researchers achieved a production of 7.1 grams of maleate per liter in under five days. riken.jp

A two-stage fermentation strategy has been employed to improve L-malic acid production in E. coli. sciepublish.com This involves an initial aerobic growth phase to increase biomass, followed by an anaerobic phase for L-malic acid production. sciepublish.com This approach has yielded up to 33.9 g/L of L-malic acid. sciepublish.com Another dual-phase fermentation process with a recombinant E. coli strain resulted in a final L-malic acid concentration of 28.50 g/L. sciepublish.com Co-overexpression of malate dehydrogenase (mdh) and phosphoenolpyruvate (B93156) carboxykinase (pck) in E. coli has also been shown to significantly increase L-malic acid production. sciepublish.com

Besides E. coli, other microorganisms have been explored for this compound production. Fungi such as Aspergillus flavus and Aspergillus oryzae are natural producers of L-malic acid. nih.govmdpi.com A. flavus has achieved a titer of 113 g/L, but its production of aflatoxins is a major drawback. nih.gov A. oryzae, considered safe, has been engineered to improve L-malic acid production, with one strain producing 89.5 g/L after overexpressing a C4-dicarboxylate transporter and an L-malic acid permease gene. sciepublish.com

Species of the fungus Aspergillus have been shown to synthesize malic acid from thin stillage and crude glycerol. mdpi.com The thermophilic actinobacterium Thermobifida fusca can produce malic acid from cellulose (B213188) and treated lignocellulosic biomass. mdpi.com Penicillium species isolated from marine environments have also demonstrated high L-malic acid production, with one strain reaching 131 g/L from glucose. nih.gov

Table of Research Findings on Microbial this compound Production

| Microorganism | Substrate | Production Titer | Key Findings/Strategy | Citation |

|---|---|---|---|---|

| Escherichia coli | Glucose | 33.9 g/L L-malic acid | Two-stage aerobic/anaerobic fermentation | sciepublish.com |

| Escherichia coli | Not specified | 28.50 g/L L-malic acid | Dual-phase fermentation | sciepublish.com |

| Escherichia coli | Glucose | 7.1 g/L maleate | Strain optimization | riken.jp |

| Aspergillus flavus | Not specified | 113 g/L L-malic acid | Natural producer, but produces aflatoxins | nih.gov |

| Aspergillus oryzae | Not specified | 89.5 g/L L-malic acid | Overexpression of transporter and permease genes | sciepublish.com |

| Penicillium viticola 152 | Glucose | 131 g/L L-malic acid | High-yield producer from a marine environment | nih.gov |

Valorization of Biomass-Derived Feedstocks to this compound

The conversion of biomass into valuable chemicals like this compound is a cornerstone of the developing bio-based economy. This approach not only reduces reliance on fossil fuels but also has the potential to create a circular economy where waste from one process becomes the feedstock for another. researchgate.netresearchgate.net Key biomass-derived platform molecules being investigated for this compound synthesis include furfural, 1-butanol (B46404), and glucose.

Furfural Conversion to this compound

Furfural, a renewable chemical derived from lignocellulosic biomass, is a promising starting material for the production of this compound. researchgate.netd-nb.info The conversion is typically achieved through oxidation, and extensive research has focused on developing efficient catalytic systems for this transformation in both liquid and gas phases. researchgate.netscispace.com

The oxidation of furfural to this compound can proceed through different intermediates depending on the reaction conditions and catalyst used. acs.orgwur.nl Some studies suggest that furoic acid is a key intermediate, which then undergoes decarboxylation to form furan (B31954), followed by oxidation to this compound. ncsu.edu Another proposed mechanism involves the initial decarbonylation of furfural to furan, which is then oxidized to 2-furanone and subsequently to maleic anhydride. scispace.com The formation of 5-hydroxy-2(5H)-furanone as a stable intermediate has also been reported. acs.orgwur.nl

A variety of catalysts have been explored for this conversion, with vanadium-based catalysts being prominent, particularly for gas-phase oxidation. scispace.com In liquid-phase oxidation, which generally operates under milder conditions, a range of catalysts have shown effectiveness. researchgate.net For instance, a combination of a bromide and a base has been shown to achieve a furfural conversion rate of up to 99% and a this compound yield of up to 68.04%. google.com

Hydrogen peroxide is a commonly used oxidant in these reactions. ncsu.eduscispace.comacs.org The choice of solvent also plays a crucial role, with aqueous systems being favored for their green credentials. ncsu.edursc.org

Below is a table summarizing various catalytic systems for the conversion of furfural to this compound:

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Reference |

| KBr/g-C3N4 | H2O2 | Water | 100 | 3 | >99 | 70.4 | ncsu.edu |

| Titanium Silicalite (TS-1) | H2O2 | - | 50 | 24 | - | 78 | scispace.com |

| VOx/Al2O3 | O2 | Gas Phase | 320 | - | - | 73 (Maleic Anhydride) | scispace.com |

| Phosphomolybdic Acid | Aerobic | Aqueous/Organic | 110-130 | - | 50.3-87.6 | 34.5-47 | scispace.com |

| KBr-KOH | H2O2 | Water | - | - | >99 | 68.0 | ncsu.edu |

| P-C-600 (Biomass-derived) | H2O2 | Water | - | - | - | 76.3 | rsc.org |

| Cu-phosphate | - | Aqueous | 90-120 | - | 70-100 | - | researchgate.net |

| Betaine Hydrochloride | - | - | - | - | >90 | >90 (Maleic and Fumaric Acid) | ncsu.edu |

1-Butanol Conversion to this compound

Bio-1-butanol, produced through the fermentation of renewable raw materials, presents another viable route for maleic anhydride and subsequently this compound production. nih.govgoogle.comunibo.it This process, termed oxidehydration, typically involves a one-pot reaction using a bifunctional catalyst. nih.govresearchgate.net

The reaction proceeds in two main steps. First, 1-butanol is dehydrated to 1-butene, a reaction catalyzed by the acidic sites on the catalyst. nih.govresearchgate.net Subsequently, the butenes are oxidized to maleic anhydride, a step catalyzed by the redox sites of the same catalyst. nih.govresearchgate.net Vanadyl pyrophosphate (VPP) is a commonly used catalyst for this transformation. unibo.itrsc.org

The reaction mechanism is thought to involve the oxidation of butenes to crotonaldehyde, which then forms this compound and furan in parallel reactions. rsc.org Both of these intermediates are then converted to maleic anhydride. nih.gov The oxidation is typically carried out in the gas phase at temperatures ranging from 300°C to 600°C. google.com

Research has shown that the purity of the bio-1-butanol can significantly impact the yield of maleic anhydride. nih.gov While chemically sourced 1-butanol has been used to establish the process, successful conversion using genuinely bio-sourced 1-butanol has also been demonstrated. nih.gov

| Catalyst | Feedstock | Temperature (°C) | Key Intermediates | Product | Reference |

| Vanadyl Pyrophosphate (VPP) | 1-Butanol | 340 | 1-Butene, Crotonaldehyde, Furan, this compound | Maleic Anhydride | nih.govrsc.org |

| Vanadium/Molybdenum Oxides | Butanol | 300-600 | - | Maleic Anhydride | google.com |

Glucose-to-Maleic Acid Pathways

The direct conversion of glucose, a primary product of photosynthesis and a readily available biomass-derived sugar, to this compound represents a highly attractive and sustainable route. researchgate.net This pathway can be achieved through both chemocatalytic and biotechnological methods. researchgate.net

From a chemocatalytic standpoint, the process often involves the conversion of glucose to an intermediate like 5-hydroxymethylfurfural (B1680220) (HMF), which is then oxidized to this compound. researchgate.net However, direct catalytic routes from sugars are also being explored. researchgate.net

Biotechnological pathways, primarily through microbial fermentation, offer an alternative and often more specific route to C4 dicarboxylic acids like malic acid, which is closely related to this compound. researchgate.netmdpi.comfraunhofer.de While direct microbial production of this compound is not yet a widespread industrial process, the production of malic acid from glucose is well-established. researchgate.netmdpi.com Genetically engineered microorganisms, such as Aspergillus niger and Escherichia coli, have been developed to efficiently convert glucose to malic acid. acs.orgmdpi.com

The theoretical maximum yield for the conversion of glucose to malic acid is 2 moles of malic acid per mole of glucose. researchgate.netfrontiersin.org The primary metabolic route for this conversion is the reductive tricarboxylic acid (rTCA) pathway, which involves the carboxylation of pyruvate (B1213749) to oxaloacetate, followed by its reduction to malic acid. frontiersin.org Another approach involves a synthetic pathway for the direct conversion of glucose to malate. nih.gov

| Organism/Method | Pathway/Key Enzymes | Product | Yield | Reference |

| Aspergillus niger S1149 (engineered) | Enhanced glycolytic flux, eliminated citric acid byproduct | Malic Acid | 201.13 g/L (1.64 mol/mol glucose) | acs.org |

| Escherichia coli (engineered) | Modified oxidative TCA cycle, Bacillus subtilis pycA expression | Malic Acid | 0.94 mol/mol glucose | mdpi.com |

| Pichia pastoris (engineered) | Optimized malic acid accumulation modules | Malic Acid | 8.55 g/L from glucose | nih.gov |

| Saccharomyces cerevisiae | Cytosolic reductive pathway (Pyruvic acid -> Oxaloacetic acid -> L-malic acid) | L-Malic Acid | - | nih.gov |

| Synthetic Metabolic Engineering | Thermococcus kodakarensis malic enzyme, non-ATP-forming Embden-Meyerhof pathway | Malate | 60% molar yield from glucose | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, a set of principles that guide the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. mtu.eduimist.ma The shift from petrochemical feedstocks like benzene and n-butane to renewable biomass is a prime example of the application of these principles. iff.edu.brmtu.edu

Key green chemistry principles relevant to this compound synthesis include:

Use of Renewable Feedstocks: Utilizing biomass-derived materials such as furfural, 1-butanol, and glucose reduces the dependence on finite fossil fuels. researchgate.netwur.nlrug.nl

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. rsc.orgrug.nl For example, the catalytic transfer hydrogenation of this compound to succinic acid using formic acid as a hydrogen source demonstrates high atom economy. rsc.org

Safer Solvents and Auxiliaries: The use of benign solvents, with water being the most prominent example, is a key focus. acs.orgrsc.orgcsic.es Aqueous phase reactions are preferred over those using volatile organic solvents. rsc.orgcsic.es

Energy Efficiency: Developing processes that operate at ambient temperature and pressure reduces energy consumption. wur.nlrug.nl Photochemical and biocatalytic methods are often advantageous in this regard. wur.nlrug.nl

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is superior to stoichiometric reagents as they can be used in small amounts and facilitate easier product separation. ncsu.edurug.nl This also minimizes waste. rug.nl

Designing for Degradation: While not directly related to synthesis, producing biodegradable products from this compound aligns with green chemistry principles.

The transition from the benzene to the n-butane route for maleic anhydride production was an early example of green chemistry influencing industrial processes, primarily due to the lower toxicity of butane. mtu.edu The current focus on biomass valorization represents the next step in this evolution, aiming for even more sustainable and environmentally friendly production of this compound and its derivatives. researchgate.netrug.nl

Reaction Mechanisms and Kinetics of Maleic Acid Transformations

Isomerization of Maleic Acid to Fumaric Acid

The conversion of this compound to its trans-isomer, fumaric acid, is a thermodynamically favored process due to the lower steric hindrance in the trans configuration. This cis-trans isomerization can be induced by thermal, catalytic, or photochemical means.

The mechanism of isomerization from this compound to fumaric acid has been a subject of considerable study. Early theories suggested that in acid-catalyzed isomerizations, a proton adds to one of the double-bonded carbons, allowing free rotation around the resulting single bond. However, experiments using deuterium (B1214612) chloride as a catalyst showed no deuterium exchange with the protons on the double bond, effectively ruling out this mechanism. sci-hub.se

A more accepted mechanism proposes that when a carbonyl group is conjugated with the ethylene (B1197577) linkage, the catalyst associates with the carbonyl group. sci-hub.se This interaction leads to a shift in the double bond, creating an electron-deficient carbon and a single bond that allows for rotation. Subsequent dissociation of the catalyst after rotation yields the more stable fumaric acid. sci-hub.se This mechanism accounts for the lack of proton exchange at the double bond. sci-hub.se The process involves the formation of an intermediate from this compound, which can then either revert to this compound or convert to fumaric acid. sci-hub.se Because fumaric acid has a significantly higher activation energy for forming this intermediate, the equilibrium strongly favors the formation of fumaric acid. sci-hub.se

Non-catalytic isomerization can also be achieved hydrothermally. A simplified reaction model suggests that this compound can directly convert to fumaric acid and also hydrate (B1144303) to form malic acid, which can then dehydrate back to either isomer. nih.gov

Various catalysts have been shown to accelerate the isomerization of this compound. The choice of catalyst can significantly influence reaction conditions and efficiency.

Inorganic Acids and Salts : Strong inorganic acids and their salts have long been known to catalyze the isomerization. sci-hub.segoogle.com Studies have shown that the anion plays a crucial role, with hydrochloric acid being a much more effective catalyst than perchloric acid. sci-hub.se This suggests a mechanism involving both the cation and the anion. sci-hub.segoogle.com Other effective inorganic catalysts include hydrobromic acid and potassium thiocyanate. google.com The use of nitric acid and chlorine in conjunction with hydrochloric acid has been shown to improve the quality of the resulting fumaric acid. google.com

Thiourea (B124793) and Derivatives : Compounds containing the thiourea structural unit are effective catalysts for the conversion. google.com The process is typically carried out in an aqueous solution at elevated temperatures (between 50°C and the boiling point). google.com Thiourea is also used in anhydrous conditions for the isomerization of this compound derivatives. google.com

Polymer-Based Catalysts : Heterogeneous catalysts offer advantages in separation and reusability. Poly(4-vinylpyridine) (PVP) resin has been successfully used as a solid catalyst for this isomerization. researchgate.net The high nucleophilicity of the PVP molecules is responsible for its catalytic activity. researchgate.net A kinetic study of PVP-catalyzed isomerization found the reaction follows a second-order kinetic model with an apparent activation energy of 226.06 kJ/mol. researchgate.net

Zwitterionic Organocatalysts : A class of zwitterionic organocatalysts featuring an amide anion/iminium cation pair has been shown to effectively catalyze the isomerization of this compound diesters. organic-chemistry.org The proposed mechanism involves the zwitterion acting as a Michael donor. organic-chemistry.org This method is advantageous due to its mild reaction conditions and low catalyst loading. organic-chemistry.org

This compound is a classic example of a molecule that undergoes photochemical cis-trans isomerization. iao.ru This process is initiated by the absorption of electromagnetic radiation, typically UV light, corresponding to the absorption band of the unsaturated compound. iao.rumdpi.com

The energy required to overcome the rotational barrier of the C=C bond is approximately 2.4 eV. iao.ru Upon irradiation, both this compound and fumaric acid can be excited, leading to isomerization in both directions until a photostationary state is reached. iao.ruresearchgate.net The composition of this state depends on the absorptivity of both isomers at the wavelength of irradiation. iao.ru Generally, the cis-isomer (this compound) absorbs at shorter wavelengths and has a lower extinction coefficient than the trans-isomer (fumaric acid). iao.ru

Studies using γ-irradiation at 77°K in 2-methyltetrahydrofuran (B130290) have shown that maleate (B1232345) radical anions are formed, which then isomerize to fumarate (B1241708) radical anions upon illumination with light. acs.org In addition to isomerization, a minor photoaddition reaction can occur, yielding malic acid. researchgate.net The quantum yields for the isomerization of fumaric acid are generally higher than those for this compound and tend to decrease with increasing pH. researchgate.net

Table 1: Quantum Yields for Isomerization at Different pH Values

| pH | Quantum Yield (Fumaric Acid) | Quantum Yield (this compound) |

|---|---|---|

| 1 | ~0.11 | ~0.07 |

| 13 | 0.034 | 0.028 |

Data sourced from a study on the photochemistry of maleic and fumaric acids in aqueous solution. researchgate.net

Oxidation Reactions of this compound

This compound is susceptible to oxidation at its carbon-carbon double bond. These reactions are particularly relevant in atmospheric chemistry, where dicarboxylic acids are components of organic aerosols.

The heterogeneous oxidation of this compound, particularly by atmospheric oxidants like ozone, has been studied extensively. Kinetic studies of the oxidation of this compound aerosol particles by gas-phase ozone often show consistency with a Langmuir-Hinshelwood type mechanism. rsc.orgrsc.org This mechanism involves the adsorption of the gas-phase oxidant (ozone) onto the surface of the aerosol particle, followed by a surface reaction.

The kinetics can be described by pseudo-first-order rate coefficients that show a dependence on the gas-phase ozone concentration. rsc.org For the reaction with aqueous this compound aerosols at high relative humidity (90-93%), the following kinetic parameters have been determined: rsc.orgrsc.org

KO3 : (9 ± 4) × 10−15 cm3 molecule−1

kImax : (0.21 ± 0.01) s−1

Here, KO3 relates to the adsorption/desorption equilibrium of ozone on the aerosol surface, and kImax is the maximum pseudo-first-order rate constant at high ozone concentrations. rsc.orgrsc.org The presence of water in the aerosol has a direct effect on the reaction mechanism, increasing the formation of products like carbon dioxide and formic acid. rsc.org

Catalytic wet peroxide oxidation is another method for the oxidation of this compound. Using heterogeneous catalysts like copper or palladium supported on activated carbon (AC) or modified tannin resin (MTS-AMP CNSL), this compound can be effectively oxidized to CO2 and H2O. udsm.ac.tz A study using a Cu/MTS-AMP CNSL catalyst found the reaction to be first order with respect to this compound, with an activation energy of 67.052 kJ/mol. udsm.ac.tz

Table 2: Kinetic Parameters for Heterogeneous Ozonolysis of Dicarboxylic Acid Aerosols

| Aerosol | KO3 (cm3 molecule-1) | kImax (s-1) |

|---|---|---|

| This compound | (9 ± 4) × 10-15 | 0.21 ± 0.01 |

| Fumaric Acid | (5 ± 2) × 10-15 | 0.19 ± 0.01 |

Data from kinetic studies of aerosol oxidation at high relative humidity. rsc.orgrsc.org

The ozonolysis of this compound is a complex, multi-step process. The reaction is generally understood to proceed via the Criegee mechanism, which involves the initial [3+2] cycloaddition of ozone to the C=C double bond to form an unstable primary ozonide (POZ). tandfonline.com This POZ rapidly decomposes to form a carbonyl compound and a Criegee intermediate. tandfonline.com

The reaction can occur in the gas phase, at the gas-particle interface, and within the bulk of an aqueous aerosol. tandfonline.comtandfonline.com The presence of water significantly influences the reaction pathways. Theoretical studies have shown that interfacial water molecules can enhance the initial reaction step of O3 with this compound, leading to a larger rate coefficient at the air-water interface compared to the gas phase. tandfonline.com However, due to the high solubility of this compound, the majority of the reaction is believed to occur in the bulk aqueous phase. tandfonline.comtandfonline.comacs.org

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures used for the degradation of organic compounds in water, characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH). researchgate.netscirp.orgmdpi.com These processes are considered effective for the treatment of recalcitrant organic pollutants like this compound. researchgate.netcore.ac.uk The degradation of this compound has been investigated using various AOPs, including ozonation, UV/TiO2, and radiolysis. researchgate.netscirp.orgscirp.org

During the ozonation of wastewater containing lignin (B12514952) derivatives, this compound is formed as an intermediate product. ajol.info In one study, this compound concentration peaked and then decomposed almost completely within 8 minutes of ozonation. mdpi.com The degradation of this compound through ozonation can be modeled to determine kinetic rate constants, which are crucial for reactor design. tandfonline.com A study on this compound ozonation in a semi-batch bubble column reactor at 20°C and pH 7 demonstrated a model that accounts for mass transfer from the gas to the liquid phase and the kinetics of the chemical reactions. tandfonline.com

The efficiency of AOPs in degrading this compound can be evaluated by measuring the Total Organic Carbon (TOC) removal. In a comparative study of five different AOPs, the O3-UV-TiO2 process and the UV-TiO2 process showed similar high TOC removal rates for open-chain compounds like this compound. scirp.org The generation of •OH radicals is significantly enhanced in the O3-UV-TiO2 system due to ozone adsorption onto TiO2, which captures electrons and produces ozonide ions that in turn generate •OH radicals. scirp.org

Radiolysis, another AOP, uses ionizing radiation to generate hydroxyl radicals for the degradation of organic molecules. researchgate.net The hydroxyl radical-induced degradation of this compound in aerated aqueous solutions has been studied, with oxidation efficiency calculated from the decrease in Chemical Oxygen Demand (COD). researchgate.net The high oxidation rates are attributed to the addition of •OH to the double bond of this compound, followed by reactions with dissolved oxygen. researchgate.net

Table 1: Comparison of AOPs for this compound Degradation

| AOP Method | Key Findings | Reference |

|---|---|---|

| Ozonation | This compound is an intermediate in lignin degradation and is effectively decomposed. | ajol.infomdpi.com |

| Ozonation Modeling | Kinetic rate constants can be determined for reactor design. | tandfonline.comresearchgate.net |

| O3-UV-TiO2 | High TOC removal efficiency for this compound. | scirp.orgscirp.org |

| UV-TiO2 | Similar TOC removal efficiency to O3-UV-TiO2 for this compound. | scirp.org |

| Radiolysis | Efficient degradation through •OH radical addition to the double bond. | researchgate.net |

Oxidation by Specific Reagents: Morpholinium Fluorochromate and this compound

The oxidation of unsaturated acids, including this compound, can be achieved using specific chromium(VI) reagents. While direct studies on the oxidation of this compound by morpholinium fluorochromate (MFC) are not extensively detailed in the provided context, the kinetics of oxidation of similar unsaturated acids by related compounds like quinolinium fluorochromate (QFC) provide valuable insights. researchgate.net Additionally, the oxidation of malic acid by MFC has been studied, offering a basis for understanding the reactivity of MFC. e-journals.inresearchgate.net

In a study on the oxidation of this compound, fumaric acid, crotonic acid, and cinnamic acid by QFC in dimethylsulfoxide (DMSO), the reaction resulted in the formation of the corresponding epoxide. researchgate.net The reaction kinetics were found to be first order with respect to both QFC and the acid. The reaction is catalyzed by hydrogen ions, with the observed rate constant (k_obs) showing a dependence on hydrogen ion concentration. researchgate.net

A study on the oxidation of malic acid by morpholinium fluorochromate (MFC) in an aqueous acetonitrile (B52724) medium revealed that the reaction is first order with respect to the oxidant (MFC), the substrate (malic acid), and H+ ions. e-journals.inresearchgate.net The reaction rate decreases with the addition of Mn2+ and is favored by lower solvent polarity. e-journals.inresearchgate.net A mechanism involving a hydride ion transfer from the substrate to the oxidant in the rate-determining step has been proposed for this reaction. e-journals.inderpharmachemica.com

Table 2: Kinetic Data for the Oxidation of Malic Acid by Morpholinium Fluorochromate at 298 K

| Parameter | Value | Reference |

|---|---|---|

| Order with respect to [MFC] | 1 | e-journals.inresearchgate.net |

| Order with respect to [Malic Acid] | 1 | e-journals.inresearchgate.net |

| Order with respect to [H+] | 1 | e-journals.inresearchgate.net |

| Activation Energy (Ea) | 64.0 ± 1.3 kJ/mol | e-journals.in |

| Enthalpy of Activation (ΔH‡) | 61.4 ± 1.3 kJ/mol | e-journals.in |

| Entropy of Activation (ΔS‡) | -73.0 ± 1.8 J K-1 mol-1 | e-journals.in |

| Gibbs Free Energy of Activation (ΔG‡) | 83.2 ± 1.9 kJ/mol | e-journals.in |

Polymerization and Copolymerization Reactions of this compound

Radical Polymerization of this compound

This compound and its anhydride (B1165640) are known to exhibit low homopolymerizability under typical radical polymerization conditions. tandfonline.com However, polymerization can be achieved under specific conditions. For instance, maleic anhydride can undergo homopolymerization at high concentrations of peroxide initiators. researchgate.net The bulk polymerization of liquid maleic anhydride at 74.5°C has been studied, with a molar heat of polymerization determined to be 14 ± 1 kcal/mole. researchgate.net This polymerization is characterized by a high degree of chain-transfer. researchgate.net

The radical polymerization of this compound in an aqueous solution can be successfully carried out using potassium persulfate (KPS) as an initiator, particularly in the presence of a template polymer like polyvinylpyrrolidone (B124986) (PVP). tandfonline.comtandfonline.com In this system, a polymer complex is formed where the molar ratio of this compound to the vinylpyrrolidone monomer unit is approximately one. tandfonline.comtandfonline.com The formation of this complex is accelerated by increasing the reaction temperature, the concentrations of KPS and this compound, and the molecular weight of the PVP used. tandfonline.comtandfonline.com The resulting poly(this compound) is an oligomer. tandfonline.com

Copolymerization of this compound with Various Monomers

Copolymers of maleic anhydride (the precursor to this compound in this context) and vinyl acetate (B1210297) (VA) are typically synthesized via free-radical polymerization. jrespharm.comresearchgate.net These reactions often result in an alternating copolymer with a 1:1 molar ratio of the two monomers, a phenomenon attributed to the formation of a charge-transfer complex (CTC) between the electron-acceptor maleic anhydride and the electron-donor vinyl acetate. lew.rocmu.edu The polymerization is commonly initiated by radical initiators like benzoyl peroxide (BPO) in solvents such as methyl ethyl ketone (MEK) or benzene (B151609). jrespharm.comlew.robas.bg

The molecular weight of the resulting maleic anhydride-vinyl acetate (MAVA) copolymer is a critical parameter for its applications and is influenced by factors such as the solvent, monomer concentration, and initiator concentration. lew.roresearchgate.net The structure of the MAVA copolymer is regularly alternating, as confirmed by spectroscopic methods like FTIR and NMR. researchgate.net

Table 3: Synthesis Conditions for Maleic Anhydride-Vinyl Acetate (MAVA) Copolymer

| Parameter | Condition | Reference |

|---|---|---|

| Monomers | Maleic Anhydride, Vinyl Acetate | jrespharm.comlew.ro |

| Molar Ratio (MA:VA) | 1:1 | jrespharm.comresearchgate.net |

| Polymerization Type | Free Radical | jrespharm.comlew.ro |

| Initiator | Benzoyl Peroxide (BPO) | jrespharm.combas.bg |

| Solvent | Methyl Ethyl Ketone (MEK), Benzene | jrespharm.comlew.ro |

| Temperature | 80 °C | jrespharm.combas.bg |

Neither this compound (MA) nor itaconic acid (ITA) readily polymerize on their own under standard vinyl monomer polymerization conditions. researchgate.net However, their copolymerization can be achieved. The free radical copolymerization of this compound and itaconic acid can be performed in situ on cotton fabric at elevated temperatures using a potassium persulfate and sodium hypophosphite initiator system. researchgate.netacs.org

Studies have shown that the polymerization activity and copolymerization ability of itaconic acid with acrylic acid are higher than that of maleic anhydride with acrylic acid, which can be attributed to their different molecular structures. asianpubs.org Copolyesters of this compound and itaconic acid can be synthesized and subsequently crosslinked. rsc.org For instance, incorporating 15% itaconic acid into a polyester (B1180765) resulted in a high crosslinking density upon thermal initiation with benzoyl peroxide. rsc.org Copolymers of maleic anhydride and diesters of itaconic acid have also been prepared. google.com

Maleinization of Fatty Acid Esters: Kinetics and Mechanisms

Maleinization is the reaction of maleic anhydride with unsaturated fatty acid esters, leading to the formation of alkenyl succinic anhydrides. researchgate.netresearchgate.net This reaction is important for producing intermediates used in various applications, such as paper sizing agents and lubricant additives. researchgate.net

Mechanism and Kinetics: